Pterosin B vs. Pterosin A: Superior BACE1 and Cholinesterase Inhibition Potency
(2R)-Pterosin B demonstrates significantly greater inhibitory potency against BACE1, AChE, and BChE compared to its closest structural analog (2S)-Pterosin A. In a head-to-head enzymatic assay comparison, (2R)-Pterosin B achieved IC50 values of 29.6 µM (BACE1), 16.2 µM (AChE), and 48.1 µM (BChE), whereas (2S)-Pterosin A exhibited IC50 values of >125 µM (BACE1), 56.7 µM (AChE), and 67.3 µM (BChE) [1][2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | BACE1: 29.6 ± 3.5 µM; AChE: 16.2 ± 1.0 µM; BChE: 48.1 ± 0.59 µM |
| Comparator Or Baseline | (2S)-Pterosin A: BACE1 >125 µM; AChE 56.7 ± 2.6 µM; BChE 67.3 ± 3.3 µM |
| Quantified Difference | BACE1: >4.2-fold more potent; AChE: 3.5-fold more potent; BChE: 1.4-fold more potent |
| Conditions | In vitro enzymatic assays using human recombinant BACE1, AChE, and BChE; IC50 values expressed as mean ± S.D. of three experiments |
Why This Matters
For Alzheimer's disease research requiring multitarget enzyme inhibition, Pterosin B provides substantially greater potency than Pterosin A, enabling lower working concentrations and reduced off-target effects.
- [1] Jannat S, Balupuri A, Ali MY, et al. Inhibition of β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases by pterosins via a specific structure-activity relationship with a strong BBB permeability. Exp Mol Med. 2019;51(1):1-12. View Source
- [2] Table 1. IC50 values of pterosin derivatives against BACE1, AChE, and BChE. Exp Mol Med. 2019;51(1):Table 1. View Source
